molecular formula C27H25NO4 B11381580 3-[2-(4-Methoxyphenyl)ethyl]-10-methyl-6-phenyl-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one

3-[2-(4-Methoxyphenyl)ethyl]-10-methyl-6-phenyl-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11381580
M. Wt: 427.5 g/mol
InChI Key: BYBPXSWPCHYVEN-UHFFFAOYSA-N
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Description

3-[2-(4-METHOXYPHENYL)ETHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound with a unique structure that combines chromene and oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-METHOXYPHENYL)ETHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate phenolic and amine precursors under controlled conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the oxazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-METHOXYPHENYL)ETHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

3-[2-(4-METHOXYPHENYL)ETHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-[2-(4-METHOXYPHENYL)ETHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds with similar chromene structures.

    Oxazine Derivatives: Compounds with similar oxazine structures.

    Phenyl Derivatives: Compounds with similar phenyl groups.

Uniqueness

What sets 3-[2-(4-METHOXYPHENYL)ETHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE apart is its unique combination of chromene and oxazine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]-10-methyl-6-phenyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C27H25NO4/c1-18-26-21(16-28(17-31-26)13-12-19-8-10-22(30-2)11-9-19)14-24-23(15-25(29)32-27(18)24)20-6-4-3-5-7-20/h3-11,14-15H,12-13,16-17H2,1-2H3

InChI Key

BYBPXSWPCHYVEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=CC=C4)CN(CO2)CCC5=CC=C(C=C5)OC

Origin of Product

United States

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